tert-Butylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of tert-butylhydrazine derivatives involves various chemical pathways, often aimed at enhancing its insecticidal activities or creating novel compounds with specific functions. For instance, N-tert-Butyl-N,N'-diacylhydrazines, incorporating 1,2,3-thiadiazoles, have been synthesized and demonstrated to possess significant insecticidal activities against certain pests (Wang et al., 2011). Furthermore, the palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate has been established as a novel pathway to access N-Boc-N-alkenylhydrazines, highlighting the versatility of tert-butylhydrazine derivatives in synthesis (Barluenga et al., 2007).
Molecular Structure Analysis
The molecular structure of tert-butylhydrazine derivatives can be quite complex, with variations significantly impacting their chemical behavior and application potential. For example, the crystal structure analysis of a specific N-tert-butyl-N′-thio compound revealed a unique conformation that plays a crucial role in its chemical reactivity and potential applications (Jian et al., 2005).
Chemical Reactions and Properties
Tert-Butylhydrazine and its derivatives participate in various chemical reactions, leading to a broad range of products with diverse properties. The hydrohydrazination of olefins catalyzed by Co and Mn to produce hydrazines showcases the compound's versatility in chemical synthesis. Such reactions underscore the potential for tert-butylhydrazine derivatives in generating functionally diverse molecules (Waser et al., 2006).
Physical Properties Analysis
The physical properties of tert-butylhydrazine derivatives, such as solubility and hydrophobicity, are critical for their application in various fields, including as insect growth regulators. Modifications to the tert-butylhydrazine moiety can lead to derivatives with improved solubility and hydrophobic characteristics, enhancing their effectiveness and utility (Zhao et al., 2007).
Chemical Properties Analysis
The chemical properties of tert-butylhydrazine derivatives, such as reactivity towards electrophiles and participation in cycloaddition reactions, are central to their use in synthesis and the development of new compounds with desired functionalities. For instance, the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine into various products highlights the reactivity of tert-butylhydrazine derivatives under specific conditions (Golubev et al., 2014).
Scientific Research Applications
Scientific Research Applications of tert-Butylhydrazine
Insecticidal Activity in Agriculture
- tert-Butylhydrazine derivatives exhibit significant insecticidal activities. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles have been found to be effective against Plutella xylostella L. and Culex pipiens pallens, demonstrating their potential in novel pesticide development (Wang et al., 2011). Additionally, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have shown high insecticidal activity against Spodoptera litura F. (Sawada et al., 2003).
Chemical Synthesis and Organic Chemistry
- tert-Butylhydrazine is utilized in the synthesis of various chemical compounds. For example, it is used in the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, showcasing its role in chemical synthesis processes (Pollock & Cole, 2014). Also, it plays a part in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one (Xu et al., 2006).
Potential in Cancer Research
- tert-Butylhydrazine derivatives have been explored for their potential in inhibiting carcinogen-induced neoplasia. Sodium cyanate, tert-butyl isocyanate, and benzyl isothiocyanate were found to have inhibitory effects on carcinogen-induced neoplasia in Sprague-Dawley rats and CF-1 mice (Wattenberg, 1981).
Pharmacological Research
- In pharmacological contexts, tert-butylhydrazine and its derivatives have been investigated for their neurotoxic effects. For instance, the ecdysone agonist RH-5849, a derivative of tert-butylhydrazine, has been studied for its neurotoxic insecticidal mechanism, indicating a potential research avenue in neuropharmacology (Salgado, 1992).
Radiochemistry Applications
- In radiochemistry, the kinetics of Pu(IV) reduction with tert-butylhydrazine in nitric acid solutions have been described, highlighting its role in nuclear chemistry and materials science (Koltunov et al., 2006).
Safety And Hazards
Tert-Butylhydrazine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .
properties
IUPAC Name |
tert-butylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNAPSBHXFMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185875 | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylhydrazine | |
CAS RN |
32064-67-8 | |
Record name | (1,1-Dimethylethyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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